3-Hydroxybenzyl nitrate
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Overview
Description
3-Hydroxybenzyl nitrate is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrate ester group (-ONO2) attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzyl nitrate typically involves the nitration of 3-hydroxybenzyl alcohol. One common method is to react 3-hydroxybenzyl alcohol with nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzyl nitrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrate ester group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-nitrobenzaldehyde.
Reduction: Formation of 3-hydroxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-Hydroxybenzyl nitrate has several scientific research applications:
Medicinal Chemistry: It is used in the design of dual inhibitors for enzymes like MGMT and APE1, which are involved in cancer resistance mechanisms.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Biology: It is studied for its potential effects on cellular pathways and its role in modulating biological processes.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxybenzyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and signaling molecule that affects various cellular pathways. The compound targets enzymes like MGMT and APE1, inhibiting their activity and enhancing the efficacy of alkylating agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzyl alcohol: Similar structure but lacks the nitrate ester group.
4-Hydroxybenzyl alcohol: Similar structure with the hydroxyl group in a different position.
3-Hydroxybenzylamine: Similar structure but with an amine group instead of a nitrate ester.
Uniqueness
3-Hydroxybenzyl nitrate is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrate ester groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(3-hydroxyphenyl)methyl nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBVYBCFQGKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CO[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190442-16-1 |
Source
|
Record name | NCX-4015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190442161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NCX-4015 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KJ5VX45CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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